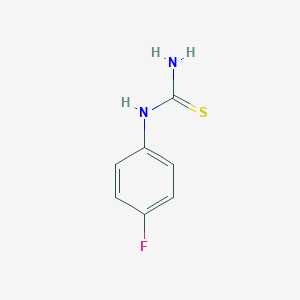

1-(4-Fluorophenyl)thiourea

描述

Structure

3D Structure

属性

IUPAC Name |

(4-fluorophenyl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FN2S/c8-5-1-3-6(4-2-5)10-7(9)11/h1-4H,(H3,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRWKXKNZRVALNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=S)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30351173 | |

| Record name | 1-(4-Fluorophenyl)-2-thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30351173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

459-05-2 | |

| Record name | N-(4-Fluorophenyl)thiourea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=459-05-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Fluorophenyl)-2-thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30351173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Fluorophenylthiourea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(4-Fluorophenyl)thiourea

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the experimental procedure for the synthesis of 1-(4-Fluorophenyl)thiourea, a versatile building block in medicinal chemistry and materials science. The document outlines the chemical pathway, detailed experimental protocols, and relevant quantitative data to facilitate its preparation in a laboratory setting.

Reaction Scheme

The synthesis of this compound is typically achieved through the reaction of 4-fluoroaniline with an isothiocyanate precursor. A common and effective method involves the in situ formation of 4-fluorophenyl isothiocyanate from 4-fluoroaniline and a thiocyanate salt, followed by its reaction with an amine source. An alternative route involves the reaction of 4-fluorophenyl isothiocyanate with ammonia. A more direct and widely used laboratory-scale synthesis involves the reaction of 4-fluoroaniline hydrochloride with ammonium thiocyanate.

This guide will focus on the direct reaction of 4-fluoroaniline with ammonium thiocyanate in the presence of an acid, a straightforward and efficient method.

Overall Reaction:

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value |

| Reactants | |

| 4-Fluoroaniline | 1.0 molar equivalent |

| Ammonium Thiocyanate | 1.1 - 1.5 molar equivalents |

| Hydrochloric Acid (conc.) | Catalytic to stoichiometric amount |

| Product | |

| Molecular Formula | C₇H₇FN₂S[1][2][3] |

| Molecular Weight | 170.21 g/mol [1][2][3] |

| Appearance | White to off-white crystalline powder |

| Melting Point | 163-167 °C |

| Reaction Conditions | |

| Solvent | Water or aqueous ethanol |

| Temperature | Reflux (typically ~100 °C) |

| Reaction Time | 2 - 6 hours |

| Yield | |

| Expected Yield | 70-90% |

Experimental Protocol

This protocol details the step-by-step procedure for the synthesis of this compound.

Materials:

-

4-Fluoroaniline

-

Ammonium thiocyanate

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol (optional, for recrystallization)

-

Distilled water

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Magnetic stirrer and stir bar

-

Beakers

-

Büchner funnel and filter paper

-

pH paper or pH meter

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-fluoroaniline (1.0 eq.).

-

Acidification: To the stirring 4-fluoroaniline, add a solution of concentrated hydrochloric acid (1.1 eq.) in water. Stir until the 4-fluoroaniline hydrochloride salt is formed and fully dissolved.

-

Addition of Thiocyanate: To the resulting solution, add ammonium thiocyanate (1.2 eq.).

-

Reflux: Heat the reaction mixture to reflux (approximately 100-110 °C) with continuous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 3-5 hours.

-

Isolation of Crude Product: After the reaction is complete, cool the mixture to room temperature. The product will precipitate out of the solution. Further cooling in an ice bath can enhance precipitation.

-

Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crude product with cold water to remove any unreacted starting materials and inorganic salts.

-

Purification: The crude this compound can be purified by recrystallization. A suitable solvent system is an ethanol-water mixture. Dissolve the crude product in a minimal amount of hot ethanol and then add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

-

Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them in a vacuum oven or desiccator to a constant weight.

-

Characterization: The final product can be characterized by determining its melting point and using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and FT-IR to confirm its structure and purity.

Logical Workflow of the Synthesis

The following diagram illustrates the logical steps involved in the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

References

A Technical Guide to the Spectroscopic Characterization of 1-(4-Fluorophenyl)thiourea

Abstract: This technical guide provides a comprehensive overview of the spectroscopic characterization of 1-(4-Fluorophenyl)thiourea (FPTU), a compound of interest in organic synthesis and medicinal chemistry.[1][2] Intended for researchers, scientists, and professionals in drug development, this document details the expected spectroscopic data from Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols are provided for each analytical technique, and key data are summarized in structured tables. The guide also includes graphical workflows to illustrate the characterization process.

Physicochemical Properties

This compound is a solid organic compound with the molecular formula C₇H₇FN₂S.[3][4] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 459-05-2 | [3][4][5] |

| Molecular Formula | C₇H₇FN₂S | [3][4] |

| Molecular Weight | 170.21 g/mol | [1][3][4] |

| Appearance | Solid / Colorless crystals | [1][5] |

| Melting Point | 163-167 °C | [5] |

| Purity | Typically ≥97% | [3][4][5] |

| InChI Key | BRWKXKNZRVALNZ-UHFFFAOYSA-N | [3][5] |

Synthesis of this compound

The synthesis of thiourea derivatives is commonly achieved through the reaction of an amine with an isothiocyanate.[6] A general and reliable method for preparing this compound is outlined below.

Experimental Protocol: Synthesis

-

Reactant Preparation: Dissolve 4-fluoroaniline (1.0 equivalent) in a suitable aprotic solvent, such as acetone or tetrahydrofuran (THF), in a round-bottom flask.

-

Isothiocyanate Addition: To this solution, add ammonium thiocyanate or a related isothiocyanate source (1.1 equivalents).

-

Reaction: In an alternative and common method, 4-fluorophenyl isothiocyanate is reacted with a source of ammonia.[1][7] For instance, 4-fluorobenzoylisothiocyante can be treated with ammonia in acetone and refluxed for several hours.[1]

-

Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, the reaction mixture is cooled. If a precipitate forms, it is collected by filtration. Often, the mixture is poured into acidified water to precipitate the product.[1]

-

Purification: The crude product is purified by recrystallization from a suitable solvent, such as methanol or ethanol, to yield the final product as colorless crystals.[1]

Spectroscopic Characterization Workflow

The structural confirmation of a synthesized compound like this compound relies on a systematic workflow employing multiple spectroscopic techniques. Each method provides unique information about the molecule's structure, which, when combined, allows for unambiguous identification.

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

Spectroscopic Data and Interpretation

The following sections detail the expected spectroscopic signatures for this compound.

¹H NMR Spectroscopy

Proton NMR provides information on the chemical environment of hydrogen atoms. For this compound, signals are expected for the amine protons and the aromatic protons.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 9.5 - 10.0 | Singlet (broad) | 1H | Ar-NH - |

| ~ 7.5 - 8.0 | Singlet (broad) | 2H | -CS-NH₂ |

| ~ 7.3 - 7.5 | Multiplet (dd or t) | 2H | Aromatic H (ortho to NH) |

| ~ 7.0 - 7.2 | Triplet (t) | 2H | Aromatic H (ortho to F) |

Note: The chemical shifts of N-H protons are highly dependent on solvent, concentration, and temperature and may exchange with D₂O.

¹³C NMR Spectroscopy

Carbon NMR identifies the different carbon environments in the molecule. The presence of fluorine introduces characteristic splitting patterns (C-F coupling) for the carbons of the phenyl ring.[8]

| Chemical Shift (δ) ppm | J-coupling (Hz) | Assignment |

| ~ 180 - 183 | - | C =S (Thiocarbonyl) |

| ~ 158 - 162 | ¹J_CF ≈ 240-250 | C -F |

| ~ 135 - 138 | ⁴J_CF ≈ 3-4 | C -NH (ipso) |

| ~ 128 - 130 | ³J_CF ≈ 8-9 | C H (meta to F) |

| ~ 115 - 117 | ²J_CF ≈ 21-22 | C H (ortho to F) |

Note: Fluorinated carbons can sometimes be difficult to observe due to signal splitting, which lowers the signal-to-noise ratio.[8]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3150 | Medium-Strong, Broad | N-H Stretching (asymmetric and symmetric) |

| 3100 - 3000 | Medium-Weak | Aromatic C-H Stretching |

| 1620 - 1580 | Strong | N-H Bending (Scissoring) |

| 1550 - 1500 | Strong | Aromatic C=C Stretching |

| 1400 - 1300 | Strong | C-N Stretching |

| 1250 - 1100 | Strong | C-F Stretching |

| 850 - 700 | Strong | C=S Stretching |

Note: The C=S stretching vibration can be complex and may appear as multiple bands.[9]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering structural clues.

| m/z | Assignment | Notes |

| 170 | [M]⁺ | Molecular ion peak corresponding to C₇H₇FN₂S |

| 154 | [M - NH₂]⁺ | Loss of the amino group |

| 111 | [FC₆H₄NH₂]⁺ | 4-fluoroaniline fragment |

| 95 | [C₆H₄F]⁺ | Fluorophenyl cation |

Structure-Spectra Correlation Diagram

The following diagram illustrates the relationship between the key structural features of this compound and their expected spectroscopic signals.

Caption: Correlation of molecular fragments of this compound with their key spectroscopic signals.

Detailed Experimental Protocols for Analysis

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of purified this compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. DMSO-d₆ is often preferred for thioureas to clearly observe exchangeable N-H protons.

-

Instrument Setup: Use a standard NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR (typically several hundred to thousands) due to the low natural abundance of ¹³C. A relaxation delay of 2-5 seconds is recommended.

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

FT-IR Spectroscopy

-

Sample Preparation: For solid samples, use the Attenuated Total Reflectance (ATR) method by placing a small amount of the crystalline powder directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding ~1 mg of the sample with ~100 mg of dry KBr and pressing it into a transparent disk.

-

Background Scan: Perform a background scan of the empty sample compartment (or clean ATR crystal) to subtract atmospheric CO₂ and H₂O absorptions.

-

Sample Scan: Place the sample in the spectrometer and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Collection: Collect data in the range of 4000-400 cm⁻¹.

Mass Spectrometry

-

Technique Selection: Use Electron Ionization (EI) for fragmentation analysis or a soft ionization technique like Electrospray Ionization (ESI) to primarily observe the molecular ion.

-

Sample Preparation: For ESI, dissolve a small amount of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. For EI with a direct insertion probe, place a small amount of the solid sample in a capillary tube.

-

Instrument Parameters: Set the ion source temperature, electron energy (for EI, typically 70 eV), and mass analyzer parameters according to the instrument's standard operating procedures.

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-300 amu).

UV-Vis Spectroscopy

-

Sample Preparation: Prepare a stock solution of this compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) at a known concentration (e.g., 1x10⁻³ M).[10] Dilute this stock solution to obtain a final concentration in the range of 1x10⁻⁵ to 1x10⁻⁴ M, ensuring the absorbance is within the linear range of the instrument (ideally < 1.5 AU).

-

Blank Measurement: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer.

-

Sample Measurement: Replace the blank with the sample solution and record the absorption spectrum, typically over a range of 200-400 nm.

-

Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_max).

References

- 1. 1-(4-Fluorophenyl)thiourea - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bioactivity of fluorophenyl thiourea derivatives: Antioxidant efficacy and inhibition of key diabetes-related enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. (4-Fluorophenyl)thiourea (97%) - Amerigo Scientific [amerigoscientific.com]

- 4. chemscene.com [chemscene.com]

- 5. (4-Fluorophenyl)thiourea 97 459-05-2 [sigmaaldrich.com]

- 6. Chiral Thioureas—Preparation and Significance in Asymmetric Synthesis and Medicinal Chemistry [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]

- 9. dergipark.org.tr [dergipark.org.tr]

- 10. Frontiers | Anion Binding Studies of Urea and Thiourea Functionalized Molecular Clefts [frontiersin.org]

Navigating the Solubility Landscape of 1-(4-Fluorophenyl)thiourea: A Technical Guide

For Immediate Release

This in-depth technical guide provides a comprehensive overview of the solubility of 1-(4-Fluorophenyl)thiourea, a compound of interest for researchers, scientists, and professionals in the field of drug development. This document outlines the known solubility characteristics of this compound in common laboratory solvents, details experimental protocols for solubility determination, and presents a workflow for its synthesis, addressing a critical need for accessible and structured data in contemporary research.

Quantitative Solubility Data

Despite a thorough review of scientific literature and chemical databases, specific quantitative solubility data for this compound (e.g., in grams per 100 mL or moles per liter) in a range of common solvents remains largely unpublished. However, multiple sources consistently report the compound as being soluble in methanol.[1][2] The absence of precise numerical data highlights an area for future research to facilitate its application in various experimental and industrial settings.

To address this gap, this guide provides a generalized, yet detailed, experimental protocol for determining the solubility of compounds like this compound.

Table 1: Qualitative Solubility of this compound

| Solvent | Qualitative Solubility |

| Methanol | Soluble[1][2] |

| Other common solvents | Data not available |

Experimental Protocol for Solubility Determination

The following section details a standardized methodology for the experimental determination of the solubility of a solid organic compound such as this compound. This protocol is based on established laboratory practices for generating reliable and reproducible solubility data.

Materials and Apparatus

-

This compound (solid)

-

Selected solvents (e.g., water, ethanol, acetone, ethyl acetate, hexane)

-

Analytical balance

-

Thermostatically controlled shaker or magnetic stirrer with heating plate

-

Calibrated thermometer

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Volumetric flasks and pipettes

-

Analytical instrumentation for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)

Procedure: Static Equilibrium Method

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a known volume of the chosen solvent in a sealed container.

-

Continuously agitate the mixture using a shaker or magnetic stirrer at a constant, controlled temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

Allow the suspension to settle for a predetermined time at the constant temperature to permit the undissolved solid to sediment.

-

Carefully withdraw a sample of the supernatant using a pre-heated or pre-cooled syringe to match the equilibrium temperature, and immediately filter it using a syringe filter to remove any undissolved solid particles.

-

-

Analysis:

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration within the linear range of the analytical instrument.

-

Determine the concentration of this compound in the diluted solution using a pre-calibrated analytical method (e.g., UV-Vis spectrophotometry at a predetermined λmax or HPLC with a suitable standard curve).

-

-

Calculation:

-

Calculate the solubility of the compound in the solvent at the specified temperature, expressed in units such as g/100 mL or mol/L, taking into account the dilution factor.

-

Synthesis Workflow of this compound

The synthesis of this compound is a well-documented process. The following diagram illustrates a typical experimental workflow for its preparation in a laboratory setting.

Caption: Experimental workflow for the synthesis of this compound.

Biological Significance

Derivatives of fluorophenyl thiourea have demonstrated a range of biological activities, including potential applications in diabetes management through the inhibition of enzymes such as α-amylase and α-glycosidase. Specifically, 4-fluorophenyl substituted thiourea derivatives have shown notable inhibitory effects on these enzymes, highlighting their therapeutic potential. Further research into the specific signaling pathways and mechanisms of action is an active area of investigation.

Conclusion

This technical guide consolidates the current understanding of the solubility of this compound. While quantitative data is sparse, the provided qualitative information and detailed experimental protocols offer a solid foundation for researchers. The outlined synthesis workflow provides a practical guide for the preparation of this compound, enabling further studies into its chemical properties and biological activities. The clear need for quantitative solubility studies presents an opportunity for future research to further elucidate the physicochemical profile of this promising molecule.

References

The Advent and Advancement of Fluorophenylthioureas: A Technical Guide for Researchers

An in-depth exploration of the synthesis, historical development, and biological significance of fluorophenylthioureas for researchers, scientists, and drug development professionals.

Introduction

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic properties of therapeutic agents.[1] The introduction of fluorine can enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets.[1] Thiourea and its derivatives have long been recognized for their diverse biological activities, including anticancer, antibacterial, and enzyme inhibitory properties. The convergence of these two chemical motifs in the form of fluorophenylthioureas has given rise to a class of compounds with significant potential in drug discovery and development. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological applications of fluorophenylthioureas, tailored for professionals in the field of chemical and pharmaceutical research.

Historical Perspective

The journey of fluorophenylthioureas is intrinsically linked to the broader history of organofluorine chemistry and the development of thiourea synthesis. While the synthesis of phenylthiourea was reported in the 19th century, the introduction of fluorine into this scaffold is a more recent development, driven by the growing appreciation for the unique properties that fluorine imparts to bioactive molecules.

The first synthesis of an organofluorine compound is credited to Alexander Borodin in 1862, who achieved a nucleophilic substitution of a halogen with fluoride.[2] However, it was not until the mid-20th century that the deliberate incorporation of fluorine into drug candidates became a more common strategy. The first commercially available fluorine-containing drug, fludrocortisone, was introduced in 1954, followed by the anticancer agent 5-fluorouracil in 1957.[3]

The primary route to N-substituted thioureas has historically involved the reaction of an amine with an isothiocyanate. The synthesis of the precursor, phenyl isothiocyanate, has been known for over a century. Early methods for preparing aryl isothiocyanates often involved the reaction of a primary amine with carbon disulfide, followed by treatment with a desulfurizing agent.

While a definitive first synthesis of a simple fluorophenylthiourea is not readily apparent in early literature, the groundwork for their creation was laid by the development of methods to synthesize fluorinated anilines and the subsequent reaction of these with thiocyanate sources or isothiocyanates. The widespread availability of fluoroanilines and the refinement of isothiocyanate synthesis in the latter half of the 20th century undoubtedly paved the way for the exploration of fluorophenylthioureas as a distinct class of compounds with potential biological applications.

General Synthesis of Fluorophenylthioureas

The most prevalent and versatile method for the synthesis of N-monosubstituted and N,N'-disubstituted fluorophenylthioureas involves the reaction of a fluorophenyl isothiocyanate with a primary or secondary amine, or the reaction of a fluoroaniline with an isothiocyanate.

A general workflow for the synthesis of fluorophenylthioureas is depicted below:

Experimental Protocols

Detailed methodologies for the synthesis of specific fluorophenylthiourea derivatives are crucial for reproducibility and further investigation. Below are representative experimental protocols extracted from the scientific literature.

Synthesis of bis(N-p-fluorophenylthiourea)

This protocol describes the synthesis of a dimeric fluorophenylthiourea derivative.[4]

Materials:

-

p-fluorophenyl isothiocyanate

-

Hydrazine monohydrate

-

Ethanol

Procedure:

-

Dissolve p-fluorophenyl isothiocyanate (0.01 mol, 1.53 g) in 25 mL of ethanol.

-

Add hydrazine monohydrate (0.005 mol, 0.25 g) dropwise to the solution.

-

Stir the resulting mixture at room temperature for 2 hours.

-

Filter the precipitate that forms.

-

Wash the precipitate with ice-cold ethanol.

-

Recrystallize the product from hot ethanol to obtain pure bis(N-p-fluorophenylthiourea).

Synthesis of 1-(3-fluorophenyl)-3-(3,4,5-trimethoxybenzoyl)thiourea

This protocol details a multi-step synthesis of a more complex fluorophenylthiourea derivative.[5]

Step 1: Synthesis of 3,4,5-trimethoxybenzoyl chloride

-

Treat commercial 1-(3,4,5-trimethoxy)benzoic acid with thionyl chloride.

-

Isolate the resulting acid chloride.

Step 2: In situ generation of 3,4,5-trimethoxybenzoyl isothiocyanate

-

React the 3,4,5-trimethoxybenzoyl chloride with ammonium thiocyanate in dry acetonitrile.

Step 3: Synthesis of the final product

-

React the in situ generated 3,4,5-trimethoxybenzoyl isothiocyanate with 3-fluoroaniline.

-

Isolate and purify the resulting 1-(3-fluorophenyl)-3-(3,4,5-trimethoxybenzoyl)thiourea.

Biological Activities and Structure-Activity Relationships

Fluorophenylthioureas have demonstrated a wide range of biological activities, making them attractive candidates for drug development. The presence and position of the fluorine atom on the phenyl ring, as well as the nature of the other substituents on the thiourea nitrogen, significantly influence their biological effects.

Enzyme Inhibition

A prominent area of investigation for fluorophenylthioureas is their role as enzyme inhibitors. They have shown potent inhibitory activity against several key enzymes implicated in various diseases.

α-Amylase and α-Glucosidase Inhibition: Several fluorophenylthiourea derivatives have been identified as potent inhibitors of α-amylase and α-glucosidase, enzymes involved in carbohydrate metabolism.[6] Inhibition of these enzymes can delay carbohydrate digestion and absorption, which is a therapeutic strategy for managing type 2 diabetes.[6]

The inhibitory pathway can be visualized as follows:

Quantitative Data on Enzyme Inhibition:

| Compound | Target Enzyme | IC50 (nM) | Reference |

| 4-Fluorophenylthiourea | α-Amylase | 53.307 | [6] |

| 4-Fluorophenylthiourea | α-Glucosidase | 24.928 | [6] |

| Compound | Target Enzyme | Ki (µM) | Reference |

| 1-(2,6-difluorophenyl)thiourea | Glutathione Reductase (GR) | 23.04 ± 4.37 - 59.97 ± 13.45 | [7] |

| 1-(2,6-difluorophenyl)thiourea | Glutathione S-Transferase (GST) | 7.22 ± 1.64 - 41.24 ± 2.55 | [7] |

Anticancer Activity

Fluorophenylthioureas have also emerged as promising anticancer agents. Their mechanism of action often involves the inhibition of protein kinases that are crucial for cancer cell proliferation and survival. For instance, some thiourea derivatives have been shown to inhibit Aurora Kinase B, a key regulator of mitosis that is often overexpressed in cancer cells.[8]

A simplified representation of this inhibitory action is shown below:

Antioxidant Activity

Several studies have highlighted the antioxidant properties of fluorophenylthioureas.[6] They exhibit significant radical scavenging activity and reducing power, which can help mitigate oxidative stress, a contributing factor to various chronic diseases.[6]

Conclusion and Future Directions

Fluorophenylthioureas represent a versatile and promising class of compounds with a rich chemical history and a broad spectrum of biological activities. The strategic incorporation of fluorine into the phenylthiourea scaffold has proven to be a successful strategy for enhancing their therapeutic potential. The synthetic accessibility and the tunability of their structure make them an attractive platform for the development of novel drug candidates targeting a range of diseases, from metabolic disorders to cancer.

Future research in this area should focus on elucidating the detailed mechanisms of action of these compounds, optimizing their pharmacokinetic profiles, and exploring their potential in combination therapies. The continued investigation of structure-activity relationships will be crucial for the rational design of next-generation fluorophenylthioureas with enhanced potency and selectivity. The in-depth understanding of their synthesis and biological properties, as outlined in this guide, will undoubtedly facilitate their journey from laboratory curiosities to clinically relevant therapeutic agents.

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. dergipark.org.tr [dergipark.org.tr]

- 3. Synthesis and preliminary biological evaluation of radiolabeled 5-BDBD analogs as new candidate PET radioligands for P2X4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. preprints.org [preprints.org]

- 5. researchgate.net [researchgate.net]

- 6. Bioactivity of fluorophenyl thiourea derivatives: Antioxidant efficacy and inhibition of key diabetes-related enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Biological Screening of 1-(4-Fluorophenyl)thiourea: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-Fluorophenyl)thiourea and its derivatives represent a class of synthetic compounds that have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities. This technical guide provides a comprehensive overview of the preliminary biological screening of this compound, summarizing key findings from in vitro studies. The document details its demonstrated anticancer, antimicrobial, and enzyme-inhibiting properties. Methodologies for the principal screening assays are described to facilitate the replication and further investigation of these promising compounds.

Introduction

Thiourea derivatives are characterized by the presence of a thiocarbonyl group flanked by two amino groups. The incorporation of a fluorine atom into the phenyl ring of these molecules can significantly modulate their physicochemical properties, including lipophilicity and metabolic stability, often enhancing their biological efficacy. Preliminary screenings of this compound have revealed its potential as a lead compound for the development of new therapeutic agents. This guide synthesizes the available quantitative data and experimental protocols to serve as a foundational resource for researchers in the field.

Biological Activities of this compound and its Derivatives

Anticancer Activity

Derivatives of this compound have demonstrated significant cytotoxic effects against a variety of human cancer cell lines. The in vitro anticancer activity is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 1-(3-Chloro-4-fluorophenyl)-3-(substituted)thiourea | SW620 (Metastatic Colon Cancer) | ~5.8 - 7.6 | [1] |

| Substituted 1,3-diarylthiourea | SW480 (Primary Colon Cancer) | 9.0 | [2] |

| Substituted 1,3-diarylthiourea | SW620 (Metastatic Colon Cancer) | 1.5 | [2] |

| Substituted 1,3-diarylthiourea | K-562 (Chronic Myelogenous Leukemia) | 6.3 | [2] |

| Fluorinated pyridine derivative of thiourea | HepG2 (Liver Carcinoma) | 4.8 µg/mL |

Antimicrobial Activity

The antimicrobial potential of this compound derivatives has been evaluated against a range of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) is the primary metric used to quantify this activity, representing the lowest concentration of the compound that prevents visible growth of the microorganism.

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Fluorinated pyridine derivative of thiourea | S. pneumoniae | 1.95 - 15.63 | |

| Fluorinated pyridine derivative of thiourea | B. subtilis | 1.95 - 15.63 | |

| Fluorinated pyridine derivative of thiourea | P. aeruginosa | 1.95 - 15.63 | |

| Fluorinated pyridine derivative of thiourea | E. coli | 1.95 - 15.63 | |

| Fluorinated pyridine derivative of thiourea | A. fumigatus | 1.95 - 15.63 | |

| Thiourea derivatives bearing 3-amino-1H-1,2,4-triazole | S. aureus | 4 - 32 | |

| Thiourea derivatives bearing 3-amino-1H-1,2,4-triazole | S. epidermidis | 4 - 32 |

Enzyme Inhibition

This compound has been identified as a potent inhibitor of key enzymes associated with diabetes mellitus, specifically α-amylase and α-glucosidase.[3] Inhibition of these enzymes can help to control postprandial hyperglycemia.

| Enzyme | IC50 | Reference |

| α-Amylase | 53.307 nM | [3] |

| α-Glucosidase | 24.928 nM | [3] |

Antioxidant Activity

| Assay | IC50 | Reference |

| DPPH Radical Scavenging | 45 µg/mL | [4] |

| ABTS Radical Scavenging | 52 µg/mL | [4] |

Experimental Protocols

In Vitro Anticancer Activity - MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Compound Treatment: Treat the cells with various concentrations of this compound and incubate for 48 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting cell viability against compound concentration.

Antimicrobial Susceptibility - Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of the compound.

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Serial Dilutions: Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi).

-

Inoculum Preparation: Prepare a standardized microbial inoculum to a turbidity equivalent to a 0.5 McFarland standard.

-

Inoculation: Inoculate each well with the microbial suspension.

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 28-30°C for 24-48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

α-Amylase Inhibition Assay

-

Reaction Mixture: Prepare a reaction mixture containing this compound at various concentrations and α-amylase solution in a phosphate buffer (pH 6.9).

-

Pre-incubation: Incubate the mixture at 37°C for 20 minutes.

-

Substrate Addition: Add starch solution to initiate the reaction and incubate for 15 minutes.

-

Reaction Termination: Stop the reaction by adding dinitrosalicylic acid (DNS) color reagent and heat in a boiling water bath for 5 minutes.

-

Absorbance Measurement: After cooling, measure the absorbance at 540 nm.

-

Inhibition Calculation: The percentage of inhibition is calculated by comparing the absorbance of the test samples with that of the control (without inhibitor). The IC50 value is then determined.

α-Glucosidase Inhibition Assay

-

Reaction Mixture: Prepare a reaction mixture containing this compound at various concentrations and α-glucosidase solution in a phosphate buffer (pH 6.8).

-

Pre-incubation: Incubate the mixture at 37°C for 15 minutes.

-

Substrate Addition: Add p-nitrophenyl-α-D-glucopyranoside (pNPG) solution to start the reaction and incubate for another 15 minutes.

-

Reaction Termination: Stop the reaction by adding sodium carbonate solution.

-

Absorbance Measurement: Measure the absorbance of the liberated p-nitrophenol at 405 nm.

-

Inhibition Calculation: Calculate the percentage of inhibition and determine the IC50 value.

Visualizations

Experimental Workflows

Caption: Workflow for the in vitro anticancer MTT assay.

References

- 1. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biointerfaceresearch.com [biointerfaceresearch.com]

- 3. Bioactivity of fluorophenyl thiourea derivatives: Antioxidant efficacy and inhibition of key diabetes-related enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

physical and chemical properties of 1-(4-Fluorophenyl)thiourea

An In-depth Technical Guide to 1-(4-Fluorophenyl)thiourea

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core . It includes detailed experimental protocols, structured data presentation, and visualizations of key processes and biological interactions to serve as an essential resource for professionals in research and drug development.

Core Physical and Chemical Properties

This compound, a fluorinated derivative of thiourea, is a solid crystalline compound.[1][2] Its properties are summarized in the table below, providing a foundational dataset for experimental design and computational modeling.

| Property | Value | Source |

| Molecular Formula | C₇H₇FN₂S | [3][4][5] |

| Molecular Weight | 170.21 g/mol | [1][3][4] |

| Appearance | White to off-white crystalline powder | [2][3] |

| Melting Point | 163-167 °C | [1][3] |

| Boiling Point (Predicted) | 264.2 ± 42.0 °C | [2][3] |

| Density (Predicted) | 1.397 ± 0.06 g/cm³ | [2][3] |

| pKa (Predicted) | 13.04 ± 0.70 | [2][3] |

| Solubility | Soluble in Methanol | [2][3] |

| InChI Key | BRWKXKNZRVALNZ-UHFFFAOYSA-N | [1][6] |

| SMILES | NC(=S)Nc1ccc(F)cc1 | [1][5][6] |

| CAS Number | 459-05-2 | [1][3][4] |

Crystallographic Data

The molecular structure of this compound has been determined by X-ray crystallography. The compound crystallizes in a monoclinic system.[7] In the solid state, the aromatic ring and the thiourea group are twisted relative to each other.[7] The crystal structure is stabilized by intermolecular N-H⋯S and N-H⋯F hydrogen bonds, which link the molecules into infinite sheets.[7]

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 9.1384 (8) Å |

| b | 8.4338 (7) Å |

| c | 10.5334 (9) Å |

| β | 109.796 (2)° |

| Volume | 763.85 (11) ų |

| Z | 4 |

| (Crystal data for C₇H₇FN₂S)[7] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline protocols for the synthesis and characterization of this compound.

Synthesis Protocol

A common method for the synthesis of N-aryl thioureas involves the reaction of an appropriate isothiocyanate with an amine. A specific method for synthesizing the title compound is detailed below.

Method 1: From Isothiocyanate and Ammonia [7]

-

Reaction Setup: Dissolve 4-Fluorobenzoyl isothiocyanate (1 mmol) in acetone.

-

Reagent Addition: Treat the solution with ammonia (1 mmol) under a nitrogen atmosphere.

-

Reflux: Heat the reaction mixture at reflux for 3 hours.

-

Precipitation: After cooling, pour the reaction mixture into aqueous HCl. The product will precipitate out of the solution.

-

Recrystallization: Collect the precipitate and recrystallize it from methanol to yield colorless crystals of this compound.

Caption: Synthetic workflow for this compound.

Characterization Protocols

To confirm the identity and purity of the synthesized compound, a suite of analytical techniques is employed.

4.1 Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Prepare a sample by dissolving ~5-10 mg of the compound in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Acquire ¹H NMR and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz).[8][9]

-

Process the spectra to identify chemical shifts (ppm), coupling constants (Hz), and integration values characteristic of the this compound structure.[8][9]

-

-

Infrared (IR) Spectroscopy:

4.2 Elemental Analysis and Mass Spectrometry

-

Elemental Analysis:

-

Mass Spectrometry (MS):

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol).

-

Analyze the sample using an appropriate ionization technique (e.g., Electrospray Ionization - ESI).

-

Determine the mass-to-charge ratio (m/z) of the molecular ion [M+H]⁺ to confirm the molecular weight of the compound.[9]

-

Caption: Workflow for the characterization of synthesized compounds.

Biological Activity

Fluorinated thioureas are a significant class of compounds known to exhibit a variety of biological activities, including antimicrobial and insecticidal properties.[7] Recent studies have highlighted the potential of fluorophenyl thiourea derivatives in managing diabetes through their antioxidant effects and inhibition of key metabolic enzymes.[12]

Enzyme Inhibition and Antioxidant Activity

This compound and its derivatives have demonstrated notable bioactivity. Specifically, 4-fluorophenyl derivatives have shown potent inhibitory effects against α-amylase and α-glycosidase, two enzymes crucial in carbohydrate metabolism and blood glucose regulation.[12][13] These compounds also exhibit significant antioxidant capacity.[12]

-

α-Amylase and α-Glycosidase Inhibition: The 4-fluorophenyl derivative was identified as a highly effective inhibitor of both α-amylase (IC₅₀: 53.307 nM) and α-glycosidase (IC₅₀: 24.928 nM).[12] This dual inhibition suggests a potential therapeutic application in controlling postprandial hyperglycemia in diabetic patients.

-

Antioxidant Efficacy: Fluorophenyl thiourea compounds display high antioxidant activity, as determined by various assays such as DPPH and ABTS radical scavenging.[12][13] This activity is crucial for combating oxidative stress, a common complication associated with diabetes.

Caption: Inhibition of diabetes-related enzymes by a thiourea derivative.

References

- 1. 4-氟苯硫脲 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. 1-(4-FLUOROPHENYL)-2-THIOUREA Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. 1-(4-FLUOROPHENYL)-2-THIOUREA CAS#: 459-05-2 [m.chemicalbook.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. chemscene.com [chemscene.com]

- 6. (4-Fluorophenyl)thiourea (97%) - Amerigo Scientific [amerigoscientific.com]

- 7. 1-(4-Fluorophenyl)thiourea - PMC [pmc.ncbi.nlm.nih.gov]

- 8. dergipark.org.tr [dergipark.org.tr]

- 9. kar.kent.ac.uk [kar.kent.ac.uk]

- 10. iosrjournals.org [iosrjournals.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Bioactivity of fluorophenyl thiourea derivatives: Antioxidant efficacy and inhibition of key diabetes‐related enzymes: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]

1-(4-Fluorophenyl)thiourea CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(4-Fluorophenyl)thiourea, a versatile organosulfur compound with significant potential in various research and development fields. This document details its chemical and physical properties, synthesis and experimental protocols, and biological activities, presenting data in a clear and accessible format for scientific professionals.

Core Compound Information

Molecular Formula: C₇H₇FN₂S[1][2]

Physicochemical and Crystallographic Data

A summary of the key quantitative data for this compound is presented below.

| Property | Value | Reference |

| Molecular Weight | 170.21 g/mol | [1][2][3] |

| Melting Point | 163-167 °C | [3] |

| Boiling Point (Predicted) | 264.2 ± 42.0 °C | |

| Density (Predicted) | 1.397 ± 0.06 g/cm³ | |

| pKa (Predicted) | 13.04 ± 0.70 | |

| Crystal System | Monoclinic | [4] |

| Space Group | P2₁/c | [5] |

| Unit Cell Dimensions | a = 9.1384(8) Å, b = 8.4338(7) Å, c = 10.5334(9) Å, β = 109.796(2)° | [4] |

| Volume | 763.85(11) ų | [4] |

Synthesis and Experimental Protocols

Detailed Synthesis of this compound

A common and effective method for the synthesis of this compound involves the in situ generation of an isothiocyanate intermediate followed by reaction with an appropriate amine.

Experimental Protocol:

-

In Situ Formation of 4-Fluorobenzoyl Isothiocyanate:

-

To a solution of 4-fluorobenzoyl chloride (10 mmol) in dry acetonitrile (50 mL), add ammonium thiocyanate (10 mmol).

-

Reflux the reaction mixture for 30 minutes under a nitrogen atmosphere. The formation of the isothiocyanate can be monitored by infrared spectroscopy.

-

-

Reaction with Ammonia:

-

After cooling the reaction mixture to room temperature, add a solution of ammonia (10 mmol) in acetonitrile (10 mL) dropwise.

-

Reflux the resulting mixture for 3 hours.[4]

-

-

Purification and Isolation:

-

Upon completion of the reaction, pour the mixture into cold water to precipitate the crude product.

-

Collect the precipitate by filtration and wash with cold water.

-

Recrystallize the crude product from methanol to yield pure this compound as colorless crystals.[4]

-

References

- 1. chemscene.com [chemscene.com]

- 2. (4-Fluorophenyl)thiourea (97%) - Amerigo Scientific [amerigoscientific.com]

- 3. (4-Fluorophenyl)thiourea 97 459-05-2 [sigmaaldrich.com]

- 4. 1-(4-Fluorophenyl)thiourea - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Crystal Structure of 1-(3-fluorophenyl)-3-(3,4,5-trimethoxybenzoyl)thiourea [mdpi.com]

Tautomerism in N-Arylthiourea Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Concepts: The Dynamic Nature of N-Arylthiourea Derivatives

N-arylthiourea derivatives are a versatile class of compounds with significant applications in medicinal chemistry and drug development, exhibiting a wide range of biological activities, including antibacterial, anticancer, and antiviral properties.[1][2][3] A fundamental aspect of their chemistry, which profoundly influences their biological activity, physicochemical properties, and interaction with biological targets, is their existence in a dynamic equilibrium between two tautomeric forms: the thione and the thiol.[4][5] This phenomenon, known as thione-thiol tautomerism, involves the migration of a proton between the sulfur and nitrogen atoms.

The two primary tautomeric forms are:

-

Thione form: Characterized by a carbon-sulfur double bond (C=S) and an N-H bond.

-

Thiol form (or isothiourea): Characterized by a carbon-nitrogen double bond (C=N) and a sulfhydryl group (S-H).

The equilibrium between these two forms is dynamic and can be influenced by a variety of factors, including the electronic nature of the substituents on the aryl ring, the solvent, temperature, and the physical state (solid or solution).[6][7] Understanding and controlling this tautomeric equilibrium is crucial for drug design, as different tautomers can exhibit distinct biological activities and pharmacokinetic profiles.[8][9][10]

Factors Influencing the Thione-Thiol Tautomeric Equilibrium

The predominance of either the thione or the thiol tautomer is a delicate balance governed by several interconnected factors:

-

Electronic Effects of Substituents: The nature of the substituents on the aryl ring plays a critical role. Electron-withdrawing groups tend to increase the acidity of the N-H proton, which can favor the thiol form. Conversely, electron-donating groups can stabilize the thione form.

-

Solvent Effects: The polarity and hydrogen-bonding capability of the solvent have a profound impact on the tautomeric equilibrium.[6][7] Polar, protic solvents can form hydrogen bonds with both the C=S and N-H groups of the thione form, often stabilizing it. In contrast, nonpolar solvents may favor the less polar thiol form.

-

Intramolecular and Intermolecular Hydrogen Bonding: In the solid state, the crystal packing is often dominated by intermolecular hydrogen bonds, typically favoring the thione form where N-H groups act as hydrogen bond donors and the sulfur atom of the thiocarbonyl group acts as an acceptor.[9] Intramolecular hydrogen bonding can also play a role in stabilizing specific tautomers, depending on the substitution pattern.

-

Temperature: Changes in temperature can shift the equilibrium. The thermodynamic parameters (ΔH and ΔS) of the tautomerization process will determine the direction of the shift with temperature.

-

Physical State: The predominant tautomer in the solid state, as determined by X-ray crystallography, can differ from the equilibrium mixture present in solution.[4][8] Crystal packing forces can lock the molecule in a specific tautomeric form that may not be the most stable in solution.

Quantitative Analysis of Tautomeric Equilibrium

While the qualitative aspects of thione-thiol tautomerism in N-arylthiourea derivatives are well-documented, comprehensive quantitative data in the form of equilibrium constants (KT) across a wide range of derivatives and conditions is sparse in the literature. The following table summarizes the general observations and available semi-quantitative data regarding the predominant tautomeric forms.

| Compound Class/Conditions | Predominant Tautomer | Method of Determination | Key Observations & Notes |

| Simple Thioureas (in aqueous solution) | Thione | Potentiometric titration | For thiourea and monophenylthiourea, the non-acidic (thione) form is present at >98%. |

| N-Arylthioureas (Solid State) | Thione | X-ray Crystallography | Crystal structures of various N,N'-diarylthioureas consistently show the thione form, stabilized by intermolecular N-H···S hydrogen bonds.[8][9] |

| N,N,N'-Trisubstituted Thioureas (Solid State) | Thione | X-ray Crystallography | The thione form is observed, with the molecular packing influenced by the nature of the substituents.[4] |

| Diphenylthiourea (Gas Phase) | Thioimidol (Thiol) | Mass Spectrometry | Mass spectral fragmentation patterns suggest a higher prevalence of the thiol form in the gas phase compared to other thioureas. |

| 4-amino-5-(4-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | Thione (97.27%) | HPLC-MS | In solution, the thione form is predominant, with a minor thiol peak (2.73%) that increases in basic conditions.[11] |

Experimental Protocols for Studying Tautomerism

A multi-pronged approach combining synthesis, spectroscopy, crystallography, and computational modeling is essential for a thorough investigation of tautomerism in N-arylthiourea derivatives.

Synthesis of N-Arylthiourea Derivatives

A common and versatile method for the synthesis of N-arylthiourea derivatives involves the reaction of an aryl isothiocyanate with a primary or secondary amine.

General Protocol:

-

Preparation of Aryl Isothiocyanate: Aniline or a substituted aniline is treated with thiophosgene or a thiophosgene equivalent in a suitable solvent (e.g., dichloromethane, chloroform) in the presence of a base (e.g., triethylamine, calcium carbonate) to yield the corresponding aryl isothiocyanate.

-

Reaction with Amine: The aryl isothiocyanate is then reacted with a primary or secondary amine in an inert solvent such as dichloromethane, acetonitrile, or THF at room temperature or with gentle heating.

-

Work-up and Purification: The reaction mixture is typically washed with dilute acid and brine, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) or by column chromatography on silica gel.

NMR Spectroscopy for Tautomer Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-invasive technique to study tautomeric equilibria in solution.[12] Both ¹H and ¹³C NMR can provide valuable information, and ¹⁵N NMR, though more technically demanding, can be particularly informative.[13][14]

Detailed Methodology:

-

Sample Preparation: Dissolve a precisely weighed amount of the N-arylthiourea derivative in a deuterated solvent of choice (e.g., CDCl₃, DMSO-d₆, acetone-d₆). The choice of solvent is critical as it can influence the tautomeric equilibrium.

-

¹H NMR Spectroscopy:

-

Acquire a standard ¹H NMR spectrum.

-

Key Signals to Observe:

-

N-H protons: In the thione form, these typically appear as broad singlets in the region of δ 7-12 ppm. Their chemical shift and broadness can be temperature and concentration-dependent.

-

S-H proton: If the thiol tautomer is present in a significant amount, a sharp singlet corresponding to the S-H proton may be observed, typically in the range of δ 3-5 ppm.

-

-

Quantitative Analysis: If separate signals for both tautomers are observed and the equilibrium is slow on the NMR timescale, the ratio of the tautomers can be determined by integrating the respective signals. For example, the ratio of the integral of the S-H proton to the integral of an aromatic proton (of known multiplicity) can be used to quantify the thiol form.

-

-

¹³C NMR Spectroscopy:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Key Signals to Observe:

-

C=S carbon (Thione): This signal is characteristic and appears in the downfield region of the spectrum, typically between δ 180-200 ppm.[2]

-

C=N carbon (Thiol): The imino carbon of the thiol tautomer is expected to resonate at a higher field compared to the thiocarbonyl carbon.

-

-

-

Variable Temperature (VT) NMR:

-

Acquire a series of ¹H NMR spectra at different temperatures.

-

Analysis: Changes in the relative integrals of the tautomer-specific signals with temperature can be used to determine the thermodynamic parameters (ΔH° and ΔS°) of the tautomerization process. Coalescence of signals at higher temperatures can provide information about the rate of interconversion.

-

-

¹⁵N NMR Spectroscopy:

-

This technique is highly sensitive to the chemical environment of the nitrogen atoms.

-

The ¹⁵N chemical shifts of the nitrogen atoms in the thione and thiol forms will be significantly different, providing a clear indication of the predominant tautomer. Due to the low natural abundance and low gyromagnetic ratio of ¹⁵N, isotopic labeling or specialized pulse sequences (e.g., INEPT) may be necessary.[13]

-

Single-Crystal X-ray Crystallography

X-ray crystallography provides unambiguous evidence for the structure of a molecule in the solid state, including the specific tautomeric form present in the crystal lattice.[4][10]

Detailed Methodology:

-

Crystal Growth:

-

Grow single crystals of the N-arylthiourea derivative suitable for X-ray diffraction (typically > 0.1 mm in all dimensions).

-

Common techniques include slow evaporation of a saturated solution, slow cooling of a hot saturated solution, or vapor diffusion. The choice of solvent is crucial.

-

-

Data Collection:

-

Mount a suitable single crystal on a goniometer head of a diffractometer.

-

The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector as the crystal is rotated.

-

-

Structure Solution and Refinement:

-

The collected diffraction data is processed to determine the unit cell parameters and space group.

-

The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

-

The structural model is then refined against the experimental data to optimize the atomic coordinates, thermal parameters, and other structural parameters.

-

-

Analysis:

-

The final refined structure provides precise bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding.

-

This allows for the definitive identification of the tautomeric form in the solid state. For N-arylthioureas, the presence of a C=S double bond (typically ~1.68 Å) and C-N single bonds (typically ~1.35 Å), along with the location of the hydrogen atoms on the nitrogen atoms, confirms the thione tautomer.

-

Computational Modeling

Density Functional Theory (DFT) calculations are a powerful tool to complement experimental studies by providing insights into the relative stabilities of tautomers and the transition state for their interconversion.[15][16]

Detailed Methodology:

-

Structure Preparation: Build the 3D structures of both the thione and thiol tautomers of the N-arylthiourea derivative using a molecular modeling software.

-

Gas-Phase Geometry Optimization:

-

Perform geometry optimization for each tautomer in the gas phase using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p) or larger).

-

This will yield the minimum energy structures of both tautomers.

-

-

Frequency Calculation:

-

Perform frequency calculations on the optimized geometries to confirm that they are true minima (no imaginary frequencies) and to obtain the zero-point vibrational energies (ZPVE) and thermal corrections to the Gibbs free energy.

-

-

Solvent Effects:

-

To model the effect of a solvent, use a continuum solvation model such as the Polarizable Continuum Model (PCM).

-

Perform single-point energy calculations on the gas-phase optimized geometries in the desired solvent or perform a full geometry optimization in the presence of the solvent model for higher accuracy.

-

-

Relative Energy Calculation:

-

Calculate the relative Gibbs free energy (ΔG) between the two tautomers in the gas phase and in solution. The tautomer with the lower Gibbs free energy is the more stable one.

-

The equilibrium constant (KT) can be calculated from the difference in Gibbs free energy using the equation: ΔG = -RT ln(KT).

-

-

Transition State Search:

-

To investigate the mechanism of tautomerization, a transition state search can be performed to locate the saddle point on the potential energy surface connecting the two tautomers. This provides the activation energy for the interconversion.

-

Mandatory Visualizations

Experimental Workflow for Tautomerism Study

Caption: Experimental workflow for the investigation of tautomerism in N-arylthiourea derivatives.

TLR1/2 Signaling Pathway Activated by N-Arylthiourea Derivatives

Caption: TLR1/2 signaling pathway initiated by N-arylthiourea derivatives, leading to cytokine release.[9]

Conclusion

The tautomeric equilibrium between the thione and thiol forms is a central feature of N-arylthiourea chemistry, with significant implications for their application in drug discovery and development. The predominance of a particular tautomer is governed by a complex interplay of electronic, steric, and environmental factors. A comprehensive understanding of this phenomenon requires a synergistic approach, combining organic synthesis, advanced spectroscopic techniques like NMR, definitive structural analysis through X-ray crystallography, and theoretical insights from computational chemistry. By elucidating the factors that control tautomerism, researchers can better predict and modulate the physicochemical and biological properties of N-arylthiourea derivatives, ultimately leading to the design of more effective therapeutic agents. The continued investigation into the quantitative aspects of this equilibrium will further empower rational drug design efforts in this important class of compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Structure–Activity Relationship of Thiourea Derivatives Against Leishmania amazonensis | MDPI [mdpi.com]

- 3. Thiourea - Wikipedia [en.wikipedia.org]

- 4. Crystal structures of three N,N,N′-trisubstituted thioureas for reactivity-controlled nanocrystal synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Solvent Effect on the Stability and Reverse Substituent Effect in Nitropurine Tautomers [mdpi.com]

- 7. Solvent Influence on Absorption Spectra and Tautomeric Equilibria of Symmetric Azomethine‐Functionalized Derivatives: Structural Elucidation and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, characterization, and crystal structures of N,N′-bis(2-dialkylaminophenyl)thioureas - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Crystal structures of N,N'-(m-tolyl)thiourea and N,N'-(p-tolyl)thiourea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. jocpr.com [jocpr.com]

- 12. Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Nitrogen-15 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. Experimental and theoretical study on structure-tautomerism among edaravone, isoxazolone, and their heterocycles derivatives as antioxidants - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro Enzyme Inhibition Assay of 1-(4-Fluorophenyl)thiourea

Audience: Researchers, scientists, and drug development professionals.

Introduction: 1-(4-Fluorophenyl)thiourea is a thiourea derivative with potential biological activities. Thiourea-containing compounds have been identified as inhibitors of various enzymes, suggesting their potential as therapeutic agents. This document provides detailed protocols for in vitro enzyme inhibition assays to evaluate the inhibitory effects of this compound against two common enzyme targets for this class of compounds: urease and tyrosinase.

Potential Enzyme Targets for this compound

Thiourea derivatives have been reported to inhibit a variety of enzymes. Based on the literature, potential targets for this compound and related compounds include:

-

Urease: A key enzyme in the pathogenesis of infections caused by bacteria like Helicobacter pylori.[1][2][3]

-

Tyrosinase: A copper-containing enzyme crucial for melanin biosynthesis, making it a target for treating hyperpigmentation.[4][5]

-

Cholinesterases (AChE and BChE): These enzymes are involved in neurotransmission and are targets for Alzheimer's disease treatment.[4][6]

-

α-Amylase and α-Glucosidase: Key enzymes in carbohydrate digestion, and their inhibition is a strategy for managing type 2 diabetes.[4][7][8][9]

This document will focus on the assay protocols for urease and tyrosinase.

Experimental Protocols

This protocol is based on the indophenol method, which quantifies the ammonia produced from the enzymatic cleavage of urea.[1][3][10]

Materials:

-

This compound (test compound)

-

Thiourea (standard inhibitor)[1]

-

Jack bean urease[1]

-

Urea[1]

-

Phosphate buffer (e.g., 50 mM potassium phosphate, pH 7.4)[1]

-

Phenol reagent (e.g., 1% w/v phenol, 0.005% w/v sodium nitroprusside)[2]

-

Alkali reagent (e.g., 0.5% w/v sodium hydroxide, 0.1% v/v NaOCl)[2]

-

Dimethyl sulfoxide (DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Reagents:

-

Assay in 96-Well Plate:

-

Color Development and Measurement:

-

Data Analysis:

-

The percentage of inhibition is calculated using the following formula: % Inhibition = [1 - (Absorbance of sample / Absorbance of control)] x 100

-

The IC50 value (the concentration of inhibitor that causes 50% inhibition) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

This assay measures the ability of an inhibitor to block the oxidation of L-tyrosine to dopachrome by tyrosinase.[5][11][12]

Materials:

-

This compound (test compound)

-

Mushroom tyrosinase[13]

-

L-tyrosine (substrate)[5]

-

Potassium phosphate buffer (e.g., 0.1 M, pH 6.8)[5]

-

Dimethyl sulfoxide (DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare stock solutions of the test compound and kojic acid in DMSO.

-

Prepare serial dilutions of the test compound and standard inhibitor in the assay buffer.

-

Prepare the tyrosinase solution in the assay buffer.

-

Prepare the L-tyrosine solution (e.g., 2 mM) in the assay buffer.[5]

-

-

Assay in 96-Well Plate:

-

Add 20 µL of the test compound or standard inhibitor solution to each well.[12]

-

For the enzyme control, add 20 µL of assay buffer.

-

Add 50 µL of the tyrosinase enzyme solution to each well.[12]

-

Incubate the plate at 25°C for 10 minutes.[12]

-

Initiate the reaction by adding 30 µL of the L-tyrosine substrate solution to each well.[12]

-

-

Measurement:

-

Data Analysis:

-

The percentage of inhibition is calculated using the following formula: % Inhibition = [1 - (Slope of sample / Slope of control)] x 100

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Data Presentation

The quantitative results of the enzyme inhibition assays should be summarized in tables for clear comparison.

Table 1: Urease Inhibition by this compound and Standard Inhibitor

| Compound | IC50 (µM) ± SD |

| This compound | [Insert Data] |

| Thiourea (Standard) | [Insert Data] |

Table 2: Tyrosinase Inhibition by this compound and Standard Inhibitor

| Compound | IC50 (µM) ± SD |

| This compound | [Insert Data] |

| Kojic Acid (Standard) | [Insert Data] |

Visualizations

Caption: General workflow for the in vitro enzyme inhibition assay.

Caption: Inhibition of the tyrosinase-mediated melanin synthesis pathway.

References

- 1. Antiurease screening of alkyl chain-linked thiourea derivatives: in vitro biological activities, molecular docking, and dynamic simulations studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. N-monoarylacetothioureas as potent urease inhibitors: synthesis, SAR, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Bioactivity of fluorophenyl thiourea derivatives: Antioxidant efficacy and inhibition of key diabetes-related enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ovid.com [ovid.com]

- 9. researchgate.net [researchgate.net]

- 10. tandfonline.com [tandfonline.com]

- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 12. activeconceptsllc.com [activeconceptsllc.com]

- 13. Identification of Tyrosinase Inhibitors and Their Structure-Activity Relationships via Evolutionary Chemical Binding Similarity and Structure-Based Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 14. content.abcam.com [content.abcam.com]

Application Notes and Protocols for 1-(4-Fluorophenyl)thiourea as a Corrosion Inhibitor

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental setup and protocols for evaluating the efficacy of 1-(4-Fluorophenyl)thiourea and its derivatives as corrosion inhibitors, particularly for mild steel in acidic environments. The methodologies detailed herein are based on established electrochemical and gravimetric techniques.

Introduction

Organic compounds containing heteroatoms such as nitrogen, sulfur, and oxygen are effective corrosion inhibitors for various metals and alloys. Thiourea and its derivatives are a well-known class of such inhibitors, primarily due to the presence of sulfur and nitrogen atoms which can readily adsorb onto metal surfaces, forming a protective barrier against corrosive agents. This compound, a member of this family, is of particular interest due to the electronic effects of the fluorine substituent, which may enhance its adsorption and inhibitive properties. This document outlines the standard procedures for quantifying the corrosion inhibition performance of this compound.

Mechanism of Action

The primary mechanism of corrosion inhibition by thiourea derivatives involves the adsorption of the inhibitor molecules onto the metal surface. This adsorption process can be influenced by several factors, including the nature of the metal, the corrosive environment, and the molecular structure of the inhibitor. The sulfur and nitrogen atoms in the thiourea moiety act as active centers for adsorption. In acidic solutions, these atoms can be protonated, leading to electrostatic interactions with the charged metal surface. Additionally, the lone pairs of electrons on the sulfur and nitrogen atoms can coordinate with the vacant d-orbitals of iron atoms on the steel surface, forming a stable, protective film. This film acts as a barrier, hindering both the anodic dissolution of the metal and the cathodic hydrogen evolution reaction.

Caption: Proposed corrosion inhibition mechanism of this compound.

Data Presentation

The following tables summarize representative data for a closely related derivative, 1-(4-chlorobenzoyl)-3-(4-fluorophenyl)thiourea (T1) , on mild steel in 1.0 M HCl at room temperature, as adapted from literature.[1]

Table 1: Weight Loss Data for 1-(4-chlorobenzoyl)-3-(4-fluorophenyl)thiourea (T1) on Mild Steel in 1.0 M HCl

| Inhibitor Concentration (M) | Weight Loss (mg) | Corrosion Rate (g m⁻² h⁻¹) | Inhibition Efficiency (%) |

| Blank | 150 | 12.5 | - |

| 0.0001 | 45 | 3.75 | 70.0 |

| 0.0002 | 30 | 2.50 | 80.0 |

| 0.0004 | 18 | 1.50 | 88.0 |

Table 2: Potentiodynamic Polarization Data for 1-(4-chlorobenzoyl)-3-(4-fluorophenyl)thiourea (T1) on Mild Steel in 1.0 M HCl

| Inhibitor Concentration (M) | Ecorr (mV vs. SCE) | Icorr (µA cm⁻²) | Anodic Tafel Slope (βa) (mV dec⁻¹) | Cathodic Tafel Slope (βc) (mV dec⁻¹) | Inhibition Efficiency (%) |

| Blank | -480 | 1200 | 75 | 125 | - |

| 0.0001 | -495 | 300 | 80 | 130 | 75.0 |

| 0.0002 | -505 | 180 | 82 | 135 | 85.0 |

| 0.0004 | -510 | 120 | 85 | 140 | 90.0 |

Table 3: Electrochemical Impedance Spectroscopy (EIS) Data for 1-(4-chlorobenzoyl)-3-(4-fluorophenyl)thiourea (T1) on Mild Steel in 1.0 M HCl

| Inhibitor Concentration (M) | Rct (Ω cm²) | Cdl (µF cm⁻²) | Inhibition Efficiency (%) |

| Blank | 50 | 200 | - |

| 0.0001 | 250 | 80 | 80.0 |

| 0.0002 | 450 | 50 | 88.9 |

| 0.0004 | 700 | 30 | 92.9 |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Protocol 1: Synthesis of this compound

A common synthetic route for N-aryl thioureas involves the reaction of the corresponding aryl isothiocyanate with ammonia or an amine.

Materials:

-

4-Fluorophenyl isothiocyanate

-

Ammonia (aqueous or gaseous) or appropriate amine

-

Suitable solvent (e.g., ethanol, acetone)

-

Hydrochloric acid (for workup)

Procedure:

-

Dissolve 4-fluorophenyl isothiocyanate in a suitable solvent in a reaction flask.

-

Slowly add a stoichiometric amount of ammonia or the desired amine to the solution while stirring.

-

The reaction is typically exothermic; maintain the temperature as needed (e.g., with an ice bath).

-

Continue stirring at room temperature for a specified period (e.g., 2-4 hours) until the reaction is complete (monitored by TLC).

-

If a precipitate forms, collect it by filtration. If not, the solvent may be removed under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.

Protocol 2: Weight Loss Measurement

This gravimetric method provides a direct measure of the corrosion rate.

Materials and Equipment:

-

Mild steel coupons (e.g., of known composition like AISI 1020) with a hole for suspension.

-